Technical Guide: Tris(2,4-dimethyl-5-sulfophenyl)phosphine Trisodium Salt (TXPTS) - A Water-Soluble Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Technical Guide: Tris(2,4-dimethyl-5-sulfophenyl)phosphine Trisodium Salt (TXPTS) - A Water-Soluble Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a technical overview of Tris(2,4-dimethyl-5-sulfophenyl)phosphine trisodium salt (TXPTS). The experimental protocols described are for informational purposes and should be adapted and optimized for specific applications.
Introduction
Tris(2,4-dimethyl-5-sulfophenyl)phosphine trisodium salt, abbreviated as TXPTS, is a water-soluble triarylphosphine ligand. Its sulfonate groups impart high solubility in aqueous media, making it a valuable tool for green chemistry applications, particularly in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of TXPTS enhances the catalytic activity of palladium complexes, enabling efficient bond formation under mild conditions. This guide details the properties of TXPTS and its application in key organic transformations.
Physicochemical Properties and Synthesis
TXPTS is a white to off-white solid that is soluble in water and some polar organic solvents. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₄Na₃O₉PS₃ |
| Molecular Weight | 652.58 g/mol |
| CAS Number | 443150-11-6 |
| Appearance | White to off-white solid |
| Solubility | Water, DMSO (slightly) |
| Cone Angle (calculated) | 206°[1] |
Synthesis of TXPTS
A general method for the synthesis of sulfonated triarylphosphines involves the direct sulfonation of the corresponding triarylphosphine. For TXPTS, this would involve the sulfonation of tris(2,4-dimethylphenyl)phosphine. A representative protocol is as follows:
Experimental Protocol: Synthesis of Tris(2,4-dimethyl-5-sulfophenyl)phosphine Trisodium Salt (TXPTS)
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Sulfonation: Tris(2,4-dimethylphenyl)phosphine is dissolved in an appropriate solvent (e.g., a non-reactive chlorinated solvent). Fuming sulfuric acid (oleum) or sulfur trioxide is added dropwise at a controlled temperature. The reaction is stirred until the sulfonation is complete, which can be monitored by techniques such as NMR spectroscopy.
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Neutralization and Precipitation: The reaction mixture is then carefully quenched with water or ice. A solution of sodium hydroxide or sodium carbonate is added to neutralize the excess acid and form the trisodium salt. The water-soluble TXPTS can then be precipitated by the addition of a water-miscible organic solvent like ethanol or acetone.
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Purification: The crude product is collected by filtration, washed with an organic solvent, and can be further purified by recrystallization from a water/organic solvent mixture to yield the final product.
Mechanism of Action in Catalysis
TXPTS functions as a ligand in palladium-catalyzed cross-coupling reactions. Its primary role is to coordinate to the palladium center, influencing its electronic properties and steric environment. This coordination facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination. The bulky dimethylphenyl groups of TXPTS promote the formation of monoligated palladium(0) species, which are often the active catalysts.
Applications in Cross-Coupling Reactions
TXPTS has been demonstrated to be a highly effective ligand in several palladium-catalyzed cross-coupling reactions, particularly in aqueous media.
Heck Coupling
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The use of TXPTS in aqueous-phase Heck couplings allows for milder reaction conditions compared to traditional phosphine ligands.[2][3][4][5]
Quantitative Data: Heck Coupling with TXPTS
| Aryl Bromide | Alkene | Yield (%) |
| 4-Bromoacetophenone | Styrene | 95 |
| 4-Bromobenzonitrile | Styrene | 88 |
| 1-Bromo-4-nitrobenzene | Styrene | 92 |
| 4-Bromoanisole | n-Butyl acrylate | 85 |
Data sourced from Moore & Shaughnessy, Org. Lett. 2004, 6, 225-228.[2]
Experimental Protocol: General Procedure for Aqueous-Phase Heck Coupling
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Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and TXPTS (4 mol%).
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Solvent and Base: Add water (5 mL) and a suitable base, such as triethylamine (Et₃N, 1.5 mmol).
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Reaction Conditions: The mixture is stirred and heated to 80 °C until the reaction is complete (typically monitored by GC or TLC).
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Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. TXPTS has been shown to be an effective ligand for Suzuki couplings in aqueous media at mild temperatures.[2][3][4]
Quantitative Data: Suzuki Coupling with TXPTS
| Aryl Bromide | Boronic Acid | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | 96 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 99 |
| 4-Bromoanisole | Phenylboronic acid | 90 |
Data sourced from Moore & Shaughnessy, Org. Lett. 2004, 6, 225-228.[2]
Experimental Protocol: General Procedure for Aqueous-Phase Suzuki Coupling
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Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and TXPTS (4 mol%).
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Solvent and Base: Add water (5 mL) and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol).
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Reaction Conditions: The reaction mixture is stirred at 50 °C until completion.
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Work-up: The mixture is cooled to room temperature and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
Experimental Protocol: Representative Procedure for Aqueous-Phase Buchwald-Hartwig Amination
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Catalyst Pre-formation (optional): A palladium precursor (e.g., Pd(OAc)₂) and the water-soluble phosphine ligand (e.g., TXPTS) can be pre-mixed in water to form the active catalyst.
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Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the palladium catalyst solution.
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Base: Add a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
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Reaction Conditions: The reaction is typically heated under an inert atmosphere until the starting material is consumed.
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Work-up: The reaction is cooled, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification.
Conclusion
Tris(2,4-dimethyl-5-sulfophenyl)phosphine trisodium salt (TXPTS) is a versatile and efficient water-soluble ligand for palladium-catalyzed cross-coupling reactions. Its application in aqueous media offers significant advantages in terms of environmental impact and simplified catalyst recycling. The high catalytic activity of the Pd/TXPTS system allows for the synthesis of a wide range of compounds under mild conditions, making it a valuable tool for researchers in organic synthesis and drug development.
